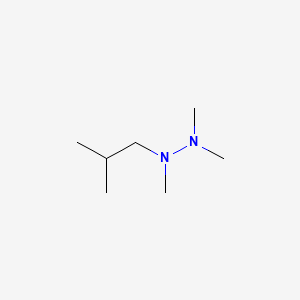

Hydrazine, isobutyl trimethyl-

Description

Evolution and Significance of Alkylated Hydrazine (B178648) Derivatives in Chemical Research

Hydrazine (N₂H₄) and its derivatives have a rich history in chemistry, initially gaining prominence as high-energy rocket fuels. mdpi.com However, their utility extends far beyond aerospace applications. In organic chemistry, substituted hydrazines are versatile intermediates and reagents. nih.gov Historically, phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine (B122626) were instrumental in analytical chemistry for the detection and characterization of carbonyl compounds. nih.gov

The significance of alkylated hydrazines has grown substantially with their incorporation into a wide range of functional molecules. They are key components in many pharmaceuticals, including treatments for tuberculosis and Parkinson's disease, and serve as potent vasodilators. nih.govrsc.org Furthermore, hydrazine-based structures are found in agrochemicals and dyes. mdpi.comnih.gov The development of methods for the selective alkylation of hydrazine has been a critical area of research, as controlling the substitution pattern on the nitrogen atoms is essential for accessing specific isomers and functionalities. acs.org Modern synthetic strategies now allow for the stepwise and regioselective introduction of multiple alkyl groups, opening the door to complex, multi-substituted hydrazine derivatives. rsc.orgrsc.org

Unique Structural Attributes of Isobutyl Trimethylhydrazine (B156840) and its Implications for Reactivity

While direct experimental data on isobutyl trimethylhydrazine is not present in current literature, its structural and reactive properties can be inferred from the established principles of physical organic chemistry. The most plausible neutral structure for this compound is 1-isobutyl-1,2,2-trimethylhydrazine.

This molecule possesses a tetrasubstituted N-N bond, making it a sterically hindered and electron-rich system. The key structural attributes and their implications are as follows:

Steric Hindrance: The presence of a bulky isobutyl group and three methyl groups creates significant steric crowding around the two nitrogen atoms. This steric bulk would be expected to hinder the approach of electrophiles and other reactants. youtube.comyoutube.com In reactions where the hydrazine acts as a nucleophile, this hindrance would likely decrease the reaction rate compared to less substituted hydrazines. acs.org However, this same steric hindrance could be synthetically useful, for example, in directing reactions to less hindered sites on other molecules or in stabilizing reactive intermediates.

Electronic Effects: All four substituents are alkyl groups, which are electron-donating through an inductive effect. This donation of electron density increases the nucleophilicity of the nitrogen atoms. rsc.org Studies on the nucleophilic reactivities of hydrazines have shown that methyl groups increase the reactivity of the α-nitrogen. acs.orgnih.govresearchgate.net The cumulative electron-donating effect of the isobutyl and three methyl groups would make isobutyl trimethylhydrazine a strong Lewis base.

Conformational Isomerism: Like other hydrazines, rotation around the N-N bond would lead to different conformers (gauche and anti). The steric bulk of the substituents would likely create a significant energy barrier to this rotation and may favor a particular conformation to minimize steric strain.

The combination of these steric and electronic factors suggests that isobutyl trimethylhydrazine would exhibit unique reactivity, potentially acting as a "super" nucleophilic, sterically demanding base. Its reactions would be highly sensitive to the steric environment of the electrophile.

| Property | Predicted Characteristic for Isobutyl Trimethylhydrazine | Rationale |

| Nucleophilicity | High | Cumulative inductive effect of four electron-donating alkyl groups. |

| Basicity | Strong (Lewis Base) | High electron density on nitrogen atoms. |

| Steric Profile | Highly Hindered | Presence of bulky isobutyl and three methyl groups. |

| Reactivity Control | Sterically-driven | The bulky nature would likely dominate its reaction pathways. |

This table is based on established principles of physical organic chemistry, as direct experimental data for isobutyl trimethylhydrazine is unavailable.

Rationale and Scope of Research on Isobutyl Trimethylhydrazine: Bridging Synthetic Utility and Mechanistic Understanding

The absence of isobutyl trimethylhydrazine from the scientific literature presents a research opportunity. A formal investigation into this compound would bridge the gap between its predicted properties and actual synthetic utility. The rationale for such research would be multifaceted:

Exploring Novel Reactivity: A primary goal would be to synthesize and characterize isobutyl trimethylhydrazine, followed by a systematic study of its reactivity. Its potential as a highly nucleophilic, sterically hindered base could be valuable in reactions where traditional bases are ineffective or lead to side products.

Development of New Synthetic Methodologies: Research could focus on using isobutyl trimethylhydrazine as a building block for novel heterocyclic compounds or as a unique ligand for organometallic catalysis. The steric and electronic properties of the hydrazine could influence the stability and reactivity of metal complexes in new ways.

Mechanistic Studies: The compound would serve as an excellent model for studying the interplay of steric and electronic effects in hydrazine chemistry. Detailed kinetic and computational studies could provide deeper insights into the factors governing the reactivity of polysubstituted hydrazines.

The synthesis of isobutyl trimethylhydrazine would likely require a stepwise approach, utilizing protecting groups to control the regioselectivity of alkylation, a common strategy for producing tetrasubstituted hydrazines. rsc.org

| Research Area | Potential Focus | Desired Outcome |

| Synthesis | Stepwise, regioselective alkylation of a protected hydrazine. | An efficient and scalable route to pure isobutyl trimethylhydrazine. |

| Characterization | NMR, Mass Spectrometry, IR Spectroscopy, X-ray Crystallography. | Unambiguous confirmation of the structure and detailed spectroscopic data. mdpi.comnih.govnih.govcolab.wsresearchgate.net |

| Reactivity Studies | Reactions with various electrophiles (e.g., alkyl halides, carbonyls). | Mapping the scope and limitations of its use as a nucleophile and base. |

| Applications | Ligand in catalysis, precursor for novel materials or pharmaceuticals. | Discovery of new synthetic transformations or functional molecules. |

This table outlines a hypothetical research program for the investigation of isobutyl trimethylhydrazine.

Structure

2D Structure

Properties

CAS No. |

68970-04-7 |

|---|---|

Molecular Formula |

C7H18N2 |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

1,1,2-trimethyl-2-(2-methylpropyl)hydrazine |

InChI |

InChI=1S/C7H18N2/c1-7(2)6-9(5)8(3)4/h7H,6H2,1-5H3 |

InChI Key |

QFDYABKWNICCEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C)N(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isobutyl Trimethylhydrazine and Its Analogues

Strategic Approaches to N-Alkylation in Asymmetric and Highly Substituted Hydrazine (B178648) Synthesis

The controlled synthesis of complex hydrazines necessitates strategic approaches that can overcome the inherent reactivity challenges of the N-N bond. The development of methods for the stepwise and regioselective formation of N-C bonds is paramount. A major advancement in this area has been the use of protected hydrazine reagents, which allow for the sequential introduction of substituents. rsc.orgrsc.org By masking one or more reactive sites, chemists can direct alkylating agents to a specific nitrogen atom before deprotecting and continuing the synthesis.

Another powerful strategy involves the formation of polyanions. acs.org Treatment of a hydrazine derivative with a strong base can generate highly reactive dianion or even trianion intermediates. acs.orgorganic-chemistry.org These intermediates can then be alkylated in a stepwise manner, providing a direct and efficient route to multi-substituted hydrazines while minimizing the need for complex protection-deprotection sequences.

The synthesis of a tetrasubstituted hydrazine like isobutyl trimethylhydrazine (B156840) (1,2-dimethyl-1-isobutyl-2-methylhydrazine) requires precise control over which nitrogen atom is alkylated at each step. A plausible pathway could begin with a readily available precursor such as 1,1-dimethylhydrazine (B165182). The primary challenge then becomes the selective addition of a third methyl group and an isobutyl group.

A key methodology for achieving such regioselectivity is the use of a nitrogen dianion intermediate derived from a protected hydrazine. organic-chemistry.orgorganic-chemistry.org For instance, 1-(tert-butoxycarbonyl)-2,2-dimethylhydrazine could be treated with two equivalents of a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) in a solvent like tetrahydrofuran (B95107) (THF) to form a dianion. The significant difference in acidity (pKa) between the acylated nitrogen and the dimethylated nitrogen allows for selective deprotonation. The first alkylating agent (e.g., isobutyl bromide) can then be introduced, followed by the second alkylating agent (e.g., methyl iodide). The reaction rates are influenced by steric and electronic factors, with less bulky and more reactive alkyl halides reacting faster. organic-chemistry.org The steric hindrance of the isobutyl group would likely play a significant role in directing the subsequent methylation. Finally, removal of the Boc protecting group would yield the target compound.

Illustrative Synthetic Scheme: Starting Material: 1,1-Dimethylhydrazine

Protection: React with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form 1-(tert-butoxycarbonyl)-2,2-dimethylhydrazine.

Dianion Formation: Treat with 2 equivalents of n-BuLi in THF at -78 °C.

Sequential Alkylation: a. Add isobutyl bromide. b. Add methyl iodide.

Deprotection: Remove the Boc group under acidic conditions to yield isobutyl trimethylhydrazine.

This stepwise, controlled approach ensures that the desired substitution pattern is achieved with high purity. rsc.orgorganic-chemistry.org

The efficiency of synthesizing isobutyl trimethylhydrazine is highly dependent on the choice of precursors and reaction conditions.

Precursors: The synthesis can be initiated from various starting materials. While 1,1-dimethylhydrazine is a logical choice, one could also envision starting from hydrazine itself and performing a sequence of reductive aminations or alkylations. nih.gov For introducing the alkyl groups, common alkylating agents include alkyl halides such as methyl iodide and isobutyl bromide. youtube.com More advanced and greener methods utilize alcohols, such as isobutanol, as the alkylating agents through "borrowing hydrogen" catalysis. rsc.orgnih.gov

Reaction Conditions: Modern synthetic methods aim to improve efficiency and yield. The use of specialized catalysts, such as those based on iridium or manganese, enables the use of alcohols as alkylating agents, which is more atom-economical. rsc.orgnih.gov The Mitsunobu reaction provides another route for the alkylation of N-acyl-protected hydrazines using alcohols, although its success can be governed more by steric than electronic effects. nih.gov The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, significantly enhances synthetic efficiency by reducing the need for intermediate purification steps. organic-chemistry.org

Mechanistic Elucidation of Isobutyl Trimethylhydrazine Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis. The alkylation of a hydrazine with an alkyl halide typically proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. In this process, the lone pair of electrons on a hydrazine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com

In more advanced catalytic systems, such as borrowing hydrogen catalysis using an alcohol as the alkylating agent, the mechanism is more complex. It generally involves a three-step sequence:

Dehydrogenation: The metal catalyst temporarily removes hydrogen from the alcohol (e.g., isobutanol) to form the corresponding aldehyde (isobutyraldehyde).

Condensation: The hydrazine derivative reacts with the in-situ generated aldehyde to form a hydrazone intermediate, releasing a molecule of water.

Reduction: The catalyst returns the hydrogen to the hydrazone intermediate, reducing it to the final N-alkylated hydrazine product. nih.gov

This tandem process allows for the direct use of stable and readily available alcohols for N-alkylation.

The outcome of a chemical reaction is governed by both kinetics (the rate of reaction) and thermodynamics (the stability of products). youtube.com In the alkylation of substituted hydrazines, these factors determine the regioselectivity and final product distribution.

Kinetics: The kinetic product is the one that is formed fastest, meaning it has the lowest activation energy (Ea). youtube.com Kinetic control is typically favored at lower temperatures, where there is insufficient energy to overcome the activation barrier to the thermodynamic product or to reverse the initial reaction. youtube.com In the synthesis of isobutyl trimethylhydrazine, controlling the temperature during the addition of the alkylating agents to the dianion intermediate would be critical for ensuring regioselectivity.

The following table provides an illustrative, hypothetical calculation of the enthalpy of a single alkylation step using bond dissociation energies (BDEs).

| Illustrative Thermodynamic Calculation for a Single N-Alkylation Step | |

| Reaction Step | R₂N-H + R'-Br → R₂N-R' + H-Br |

| Bonds Broken | BDE (kJ/mol) |

| N-H | ~391 |

| C-Br | ~285 |

| Total Energy Input | ~676 |

| Bonds Formed | BDE (kJ/mol) |

| N-C | ~305 |

| H-Br | ~366 |

| Total Energy Released | ~671 |

| Estimated ΔHrxn (Bonds Broken - Bonds Formed) | ~5 kJ/mol (Slightly Endothermic) |

Note: BDE values are approximate averages and can vary. This table is for illustrative purposes only to demonstrate the principle.

Catalysis is essential for many modern, efficient methods of C-N bond formation. A variety of catalytic systems could be employed in the synthesis of isobutyl trimethylhydrazine and its analogues. The choice of catalyst depends on the desired transformation and the nature of the starting materials.

| Catalytic System | Catalyst Example | Reaction Type | Function & Benefit | Reference |

| Borrowing Hydrogen | Manganese PNP-Pincer Complex | N-Alkylation with Alcohols | Enables the use of abundant alcohols as alkylating agents, producing only water as a byproduct. | rsc.org |

| Borrowing Hydrogen | Iridium/Graphene Nanocomposite | N-Alkylation with Alcohols | Highly efficient and selective for C-N bond formation without solvents or additives. | nih.gov |

| Photochemical C-N Coupling | Ni(II)-bipyridine Complex | N-Arylation with Aryl Halides | Catalyzes coupling with challenging aryl chlorides under mild photochemical conditions. | organic-chemistry.org |

| Lewis Acid Catalysis | Zn(OTf)₂ or Ni(OTf)₂ | Tetrazine Synthesis from Nitriles | Promotes nucleophilic attack of hydrazine on nitriles to form N-N containing heterocycles. | nih.govnih.gov |

These catalytic systems offer pathways that are often more selective, efficient, and environmentally friendly than traditional stoichiometric methods. For the synthesis of isobutyl trimethylhydrazine, a manganese or iridium catalyst could facilitate the direct use of isobutanol and methanol (B129727) as alkylating agents.

Green Chemistry Principles in the Synthesis of Isobutyl Trimethylhydrazine

Applying the principles of green chemistry to the synthesis of complex molecules like isobutyl trimethylhydrazine is a key goal of modern chemical research. This involves designing processes that reduce waste, minimize energy consumption, and use less hazardous materials.

Several strategies align with these principles:

Atom Economy: The "borrowing hydrogen" catalytic method offers high atom economy by using alcohols as alkylating agents, with water being the only byproduct. rsc.orgnih.gov This is a significant improvement over traditional alkylations with alkyl halides, which generate stoichiometric amounts of salt waste.

Use of Safer Solvents and Reaction Conditions: Research into solvent-free reaction conditions, such as mechanochemical synthesis using ball-milling, provides a greener alternative to traditional solvent-based methods. rsc.org When solvents are necessary, the use of greener options like water or ethanol (B145695) is preferred.

Reduction of Derivatives: Synthetic routes that avoid the use of protecting groups are highly desirable as they reduce the number of steps, materials used, and waste generated. Direct, selective alkylation strategies, such as the polyanion methodology, contribute to this goal. organic-chemistry.orgresearchgate.net

By integrating these green chemistry principles, the synthesis of isobutyl trimethylhydrazine and its analogues can be made more sustainable and environmentally responsible.

Solvent-Free and Atom-Economical Synthetic Protocols

The principles of green chemistry are guiding the development of new synthetic routes that minimize environmental impact. Solvent-free reactions and processes with high atom economy are central to this paradigm shift. For the synthesis of complex molecules like isobutyl trimethylhydrazine, these approaches offer significant advantages over conventional methods.

Solvent-free synthesis, conducted in the absence of conventional organic solvents, can reduce pollution, lower costs, and simplify purification processes. gre.ac.uk One emerging technique is the use of high hydrostatic pressure (HHP) to promote reactions. HHP can facilitate the synthesis of substituted hydrazones, key precursors to hydrazines, in nearly quantitative yields without the need for solvents or acid catalysts. researchgate.net Another approach involves mechanochemistry, where mechanical force (e.g., grinding) is used to induce chemical reactions, a method that has been successfully applied to the synthesis of other nitrogen-containing heterocycles. nih.gov

A hypothetical, highly atom-economical synthesis of isobutyl trimethylhydrazine could involve the direct reductive amination of 1,1-dimethylhydrazine with isobutyraldehyde, followed by methylation. More advanced methods might involve the formation of a nitrogen dianion from a simpler hydrazine precursor, allowing for controlled, sequential alkylation with different electrophiles (e.g., an isobutyl halide and a methyl halide) in a single reaction vessel. d-nb.infoorganic-chemistry.org

Below is a comparative table illustrating the theoretical advantages of advanced synthetic protocols over traditional methods for the synthesis of a tetrasubstituted hydrazine like isobutyl trimethylhydrazine.

| Synthetic Parameter | Traditional Method (e.g., Multi-step with Protecting Groups) | Solvent-Free HHP Method (Hypothetical) | Atom-Economical One-Pot Alkylation (Hypothetical) |

| Solvent Usage | High (reaction, extraction, purification) | None/Minimal | Low to Medium (single solvent for one-pot reaction) |

| Number of Steps | 3-5 (protection, alkylation, deprotection) | 1-2 | 1 |

| Atom Economy | Low (<50%) | High (>90%) | Very High (>95%) |

| Waste Generation | High (byproducts from protecting groups, solvent waste) | Minimal | Low (catalytic amounts of reagents, minimal byproducts) |

| Purification | Complex (multiple chromatographic separations) | Simplified (product often precipitates) | Simplified (direct isolation of final product) |

Sustainable Catalyst Development for Isobutyl Trimethylhydrazine Production

Catalysis is a cornerstone of sustainable chemistry, offering pathways to new reactions and improving the efficiency and selectivity of existing ones. mdpi.com The development of sustainable catalysts for the synthesis of isobutyl trimethylhydrazine and its analogues is focused on using earth-abundant materials, ensuring high catalytic activity and selectivity, and enabling easy catalyst recovery and reuse.

Heterogeneous Catalysts: Heterogeneous catalysts, which exist in a different phase from the reactants, are highly advantageous for industrial processes because they can be easily separated from the reaction mixture by filtration and reused. rsc.org For hydrazine synthesis, computational studies have explored materials like cobalt-molybdenum nitride (Co₃Mo₃N) as potential catalysts for the formation of the N-N bond from dinitrogen, a key step in producing hydrazine feedstocks. gre.ac.uknih.gov While direct synthesis of isobutyl trimethylhydrazine from dinitrogen is a long-term goal, heterogeneous catalysts are more immediately applicable to steps like selective alkylation or the reduction of hydrazone precursors. For instance, a nickel-based heterogeneous catalyst has been shown to be effective in synthesizing ketazines (bishydrazine derivatives) at room temperature. rsc.org

Homogeneous Catalysts: While potentially more difficult to separate, homogeneous catalysts often offer higher activity and selectivity under milder conditions. Recent research has focused on the use of transition metal complexes, such as iridium-based catalysts, for the N-alkylation of hydrazides. researchgate.net These catalysts can operate under mild conditions and offer a high degree of control over the reaction. The development of catalysts based on more abundant and less toxic metals is a key area of research.

Organocatalysis and Photocatalysis: To move away from metal-based systems, organocatalysis and photocatalysis represent promising sustainable alternatives. Organocatalysts are small organic molecules that can catalyze reactions without the need for metals. Photocatalysis, which uses light to drive chemical reactions, is another green approach. rsc.org For example, a hydrazine-free synthesis of azines has been developed using a triarylamine organophotocatalyst under mild conditions. nih.govrsc.org Such methods could potentially be adapted for the final C-N bond-forming steps or alkylation steps in the synthesis of isobutyl trimethylhydrazine.

The table below summarizes potential sustainable catalytic systems for the synthesis of isobutyl trimethylhydrazine.

| Catalyst Type | Potential Catalyst Example | Target Reaction Step | Key Advantages | Relevant Findings |

| Heterogeneous | Nickel-based catalyst | Reductive amination / Azine formation | Easy separation, reusability, reduced waste. | Effective for synthesis of ketazines at room temperature. rsc.org |

| Heterogeneous | Co₃Mo₃N | N-N bond formation (feedstock synthesis) | Potential for low-energy synthesis of hydrazine from N₂. | Theoretical studies show a low-energy pathway for hydrazine synthesis. gre.ac.uknih.gov |

| Homogeneous | Iridium complex | N-alkylation | High activity and selectivity under mild conditions. | Catalyzes N-alkylation of hydrazides. researchgate.net |

| Organophotocatalyst | Triarylamine | C-N bond formation / Alkylation | Metal-free, uses light as an energy source, mild conditions. | Enables hydrazine-free synthesis of azines. nih.govrsc.org |

The ongoing development of these advanced synthetic methodologies promises to make the production of complex molecules like isobutyl trimethylhydrazine more efficient, cost-effective, and environmentally sustainable.

Uncharted Territory: The Chemical Reactivity of Isobutyl Trimethylhydrazine Remains Largely Unexplored

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical reactivity and mechanistic investigations of the specific compound, Hydrazine, isobutyl trimethyl-, remains elusive. While the broader class of alkyl-substituted hydrazines has been studied, specific experimental data on the nucleophilic, electrophilic, and redox properties, as well as the pericyclic reaction involvement of isobutyl trimethylhydrazine, is not publicly available.

The initial aim was to construct a detailed article outlining the chemical transformations of isobutyl trimethylhydrazine. However, the absence of specific research on this particular molecule prevents a thorough and scientifically accurate discussion as per the requested outline. General trends observed for other alkyl hydrazines can offer some predictive insights, but these remain speculative without direct experimental validation for isobutyl trimethylhydrazine.

General Reactivity Trends in Alkyl Hydrazines

Generally, the reactivity of hydrazine and its derivatives is centered around the nitrogen-nitrogen single bond and the lone pairs of electrons on the nitrogen atoms. Alkyl substitution significantly influences this reactivity. aiaa.orgwikipedia.org

Nucleophilicity and Basicity: The nitrogen atoms of hydrazines possess lone pairs of electrons, making them nucleophilic and basic. The degree of alkyl substitution can affect these properties due to steric hindrance and electronic effects. Increased substitution can sterically hinder the approach of electrophiles to the nitrogen atoms. aiaa.org

Reducibility: Hydrazine and its derivatives are well-known reducing agents in organic synthesis, often utilized in reactions like the Wolff-Kishner reduction. rsc.org The reducing power stems from the formation of the highly stable dinitrogen gas (N₂) upon oxidation. aiaa.org However, the extent to which a tetrasubstituted hydrazine like isobutyl trimethylhydrazine would act as a reducing agent is not documented.

Synthesis of Tetrasubstituted Hydrazines

The synthesis of tetrasubstituted hydrazines can be challenging. Stepwise alkylation or acylation of protected hydrazine precursors is a common strategy to achieve specific substitution patterns. Another approach involves the reduction of the corresponding hydrazones or hydrazides. The specific synthesis of isobutyl trimethylhydrazine has not been described in the reviewed literature.

Pericyclic Reactions

Pericyclic reactions, such as sigmatropic rearrangements and cycloadditions, are concerted reactions that proceed through a cyclic transition state. While some hydrazine derivatives can participate in such reactions, there is no available data to suggest the involvement of isobutyl trimethylhydrazine in these transformations.

Chemical Reactivity and Mechanistic Investigations of Isobutyl Trimethylhydrazine Transformations

Decomposition Mechanisms under Controlled Experimental Conditions (excluding safety)

The thermal degradation of alkylhydrazines has been a subject of scientific inquiry, providing insights into their stability and reaction pathways. Studies on trimethylhydrazine (B156840) (TMH), a structural analog of isobutyl trimethylhydrazine, offer valuable information on potential decomposition mechanisms.

Research on the thermal decomposition of TMH has been conducted using techniques such as time-of-flight mass spectrometry to identify the resulting products. dtic.mil These studies indicate that the decomposition of methyl-substituted hydrazines, including TMH, primarily yields hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (B1221849) (NH₃). dtic.mil The experiments were carried out in a controlled environment using a heated quartz chamber at temperatures reaching up to 1000°C. dtic.mil

The formation of these products suggests a complex series of bond-breaking and rearrangement reactions. While a definitive mechanism for isobutyl trimethylhydrazine is not available, the data from TMH suggests that the decomposition likely involves the cleavage of C-N and N-N bonds, as well as hydrogen abstraction and rearrangement processes. The presence of the isobutyl group in isobutyl trimethylhydrazine, as compared to the methyl groups in TMH, could potentially influence the reaction rates and the distribution of minor decomposition products due to steric and electronic effects, but the major decomposition products are expected to be similar.

Table 1: Major Products of the Thermal Decomposition of Trimethylhydrazine (TMH) at Elevated Temperatures

| Product Name | Chemical Formula |

| Hydrogen Cyanide | HCN |

| Nitrogen | N₂ |

| Ammonia | NH₃ |

This table is based on the reported decomposition products of the analogous compound, trimethylhydrazine. dtic.mil

Exploration of Isobutyl Trimethylhydrazine as a Ligand in Coordination Chemistry

As of the current date, a review of publicly available scientific literature reveals no specific studies on the use of isobutyl trimethylhydrazine as a ligand in coordination chemistry. The following subsections are therefore presented as a forward-looking perspective on potential areas of investigation.

There are currently no published studies detailing the complexation of isobutyl trimethylhydrazine with metal ions.

There is currently no information available regarding the influence of the isobutyl trimethylhydrazine ligand structure on the catalytic activity of any potential metal complexes.

Computational and Theoretical Chemistry Studies of Isobutyl Trimethylhydrazine

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational analyses, such as Molecular Orbital Theory and charge distribution mapping, provide a detailed picture of the electron distribution and bonding within isobutyl trimethylhydrazine (B156840).

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule as a whole, rather than belonging to individual atoms. unizin.orgopenstax.org This approach results in a set of molecular orbitals, each with a specific energy level. unizin.orgopenstax.org The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). wikipedia.orgyoutube.comyoutube.comnumberanalytics.com

FMO theory is a powerful tool for predicting chemical reactivity. wikipedia.orgnumberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, signifying the molecule's nucleophilic potential. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, indicating the molecule's electrophilic potential. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For isobutyl trimethylhydrazine, computational calculations would determine the energies of its HOMO and LUMO. This data, presented in the table below, is essential for predicting how it will interact with other chemical species.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | Calculated Value | Nucleophilic Center |

| LUMO | Calculated Value | Electrophilic Center |

| HOMO-LUMO Gap | Calculated Difference | Indicator of Reactivity |

Note: The specific energy values for isobutyl trimethylhydrazine require dedicated quantum chemical calculations and are represented here as "Calculated Value".

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrical charge within a molecule is rarely uniform. Some atoms or regions may have a partial positive charge, while others have a partial negative charge. This charge distribution can be calculated and visualized through methods like electrostatic potential (ESP) mapping. researchgate.netuni-muenchen.delibretexts.org

An ESP map illustrates the three-dimensional charge distribution of a molecule. libretexts.org Regions of negative potential, typically colored red, indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential, usually colored blue, signify electron-deficient areas and are susceptible to nucleophilic attack. researchgate.net

For isobutyl trimethylhydrazine, the nitrogen atoms, with their lone pairs of electrons, are expected to be regions of high negative electrostatic potential. The ESP map would visually confirm the locations of these electron-rich sites, providing a guide to the molecule's reactivity. mdpi.com The varying shades on the map would quantify the electrostatic potential at different points on the molecule's surface. researchgate.net

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in detailing the step-by-step pathways of chemical reactions. nih.gov These computational methods allow for the exploration of reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. nih.govarxiv.org

Transition State Localization and Energy Barrier Determination

A key aspect of understanding a reaction mechanism is identifying the transition state—the highest energy point along the reaction coordinate. nih.gov Quantum chemical calculations can precisely locate the geometry of the transition state and determine its energy. nih.govsci-hub.se The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov A lower energy barrier corresponds to a faster reaction rate.

For reactions involving isobutyl trimethylhydrazine, computational chemists can model the interaction with another reactant and map the potential energy surface of the reaction. This allows for the precise determination of the transition state structure and the associated energy barrier, providing quantitative insights into the reaction's feasibility and kinetics. rsc.org

| Reaction Coordinate | Energy (kcal/mol) |

| Reactants | Calculated Value |

| Transition State | Calculated Value |

| Activation Energy | Calculated Difference |

Note: Specific energy values are dependent on the particular reaction being studied and are represented as "Calculated Value".

Solvent Effects on Reaction Pathways

The solvent in which a reaction takes place can significantly influence its pathway and rate. wikipedia.orgnih.gov Computational models can simulate the effect of different solvents on a reaction. nih.gov Polar solvents, for instance, can stabilize charged intermediates and transition states, potentially altering the reaction mechanism and lowering the activation energy. wikipedia.org

By incorporating solvent models into quantum chemical calculations, researchers can predict how the reaction of isobutyl trimethylhydrazine might differ in various solvent environments, from nonpolar to polar. nih.gov This is crucial for optimizing reaction conditions and understanding the underlying chemical principles. The change in the free energy profile of the reaction in different solvents provides a clear indication of the solvent's role. nih.gov

Conformational Analysis and Intramolecular Interactions

Molecules with single bonds can rotate, leading to different spatial arrangements of their atoms, known as conformations. libretexts.org Conformational analysis is the study of the energy of these different conformations to determine which are the most stable. libretexts.orgsemanticscholar.org

For isobutyl trimethylhydrazine, rotation around the N-N and C-N bonds can lead to various conformers. Computational methods can be used to calculate the potential energy of the molecule as a function of these rotational angles. This analysis reveals the most stable conformations, which are typically those that minimize steric hindrance and optimize favorable intramolecular interactions. semanticscholar.orgnih.gov

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Synthetic Insights

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of chemical reactions. These methods allow for the real-time monitoring of functional group transformations, providing critical data on reaction kinetics, intermediates, and endpoints. The analysis of isobutyl trimethylhydrazine (B156840) and its reactions is greatly enhanced by the distinct vibrational modes associated with its structural components.

The primary functional groups within isobutyl trimethylhydrazine that give rise to characteristic vibrational bands are the N-N and C-N bonds of the hydrazine (B178648) backbone, the C-H bonds of the isobutyl and methyl groups, and the various bending and rocking modes associated with these groups.

Key Vibrational Modes for Isobutyl Trimethylhydrazine:

A detailed analysis of the vibrational spectra of isobutyl trimethylhydrazine can be inferred from the well-documented spectra of its structural analogs, such as unsymmetrical dimethylhydrazine (UDMH), tetramethylhydrazine (B1201636), and isobutylamine.

N-H Stretching: In the case of a reaction involving the single N-H bond in isobutyl trimethylhydrazine, its stretching vibration would be expected in the range of 3200-3400 cm⁻¹. The disappearance of this band in FT-IR or Raman spectra would be a clear indicator of its substitution.

C-H Stretching: The aliphatic C-H stretching vibrations from the isobutyl and trimethyl groups are expected to appear in the 2850-3000 cm⁻¹ region. Changes in the intensity or position of these bands can indicate transformations within the alkyl substituents.

N-N Stretching: The N-N stretching vibration in hydrazine derivatives typically occurs in the 1050-1250 cm⁻¹ region. In a study of unsymmetrical dimethylhydrazine, the N-N stretch was assigned a strong peak at 1149 cm⁻¹ in the Raman spectrum. nih.gov This band's position can be sensitive to the substitution pattern and conformational changes.

C-N Stretching: The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range. The presence of both isobutyl and methyl groups attached to nitrogen atoms will result in multiple C-N stretching bands.

CH₃ and CH₂ Bending: The bending (scissoring) vibrations of the CH₂ group in the isobutyl moiety and the CH₃ groups are anticipated around 1440-1470 cm⁻¹.

Isobutyl Group Fingerprint: The isobutyl group has characteristic bending vibrations, including a distinctive doublet around 1370 cm⁻¹ and 1385 cm⁻¹ arising from the symmetric bending of the two methyl groups attached to the same carbon.

Reaction Monitoring with In-Situ FT-IR:

The progress of reactions involving isobutyl trimethylhydrazine can be effectively monitored using in-situ FT-IR spectroscopy. aip.orgnist.govnist.govosti.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected in real-time. This allows for the tracking of reactant consumption and product formation by monitoring the changes in the characteristic infrared absorption bands.

For instance, in a reaction where the isobutyl trimethylhydrazine acts as a nucleophile via its N-H proton, the disappearance of the N-H stretching band and the appearance of new bands corresponding to the newly formed bond would provide a clear reaction profile. The high sensitivity of FT-IR allows for the detection of transient intermediates that might not be observable through offline analysis methods. aip.org

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference Analog |

| N-H Stretch | 3200-3400 | FT-IR, Raman | Hydrazine Derivatives |

| C-H Stretch (Aliphatic) | 2850-3000 | FT-IR, Raman | Alkylamines, Alkylhydrazines |

| N-N Stretch | 1050-1250 | Raman, FT-IR | Unsymmetrical Dimethylhydrazine nih.gov |

| C-N Stretch | 1000-1250 | FT-IR, Raman | Alkylamines, Alkylhydrazines |

| CH₂/CH₃ Bending | 1440-1470 | FT-IR | Isobutylamine, Alkylhydrazines |

| Isobutyl Group (gem-dimethyl) Bend | ~1370 & ~1385 | FT-IR | Isobutylamine |

Ultraviolet-Photoelectron Spectroscopy (UV-PES) for Electronic Structure Validation

Ultraviolet-Photoelectron Spectroscopy (UV-PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by UV radiation. This data provides direct experimental validation of theoretical calculations of molecular orbital energies.

For isobutyl trimethylhydrazine, the UV-PES spectrum is expected to show distinct bands corresponding to the ionization of electrons from the nitrogen lone pairs and the various sigma (σ) orbitals of the alkyl framework. The electronic structure can be understood by considering the effects of alkyl substitution on the hydrazine moiety.

A study on the photoelectron spectra of methyl-substituted hydrazines, including tetramethylhydrazine, provides valuable comparative data. In tetramethylhydrazine, the two nitrogen lone pairs interact to form two molecular orbitals of different energies. The ionization energies for these are crucial for understanding the electronic behavior of substituted hydrazines.

Expected Ionization Energies for Isobutyl Trimethylhydrazine:

Based on data from structurally similar molecules, the following ionization energies can be anticipated for isobutyl trimethylhydrazine:

Nitrogen Lone Pair Ionizations: The highest occupied molecular orbitals (HOMOs) will be associated with the nitrogen lone pairs. Due to the electron-donating nature of the alkyl groups (three methyl and one isobutyl), the ionization energies for these lone pairs are expected to be relatively low. For comparison, the first vertical ionization energy of tetramethylhydrazine is approximately 8.38 eV. The presence of the isobutyl group might slightly alter this value. The interaction between the two nitrogen lone pairs will lead to a splitting of their energy levels, resulting in two distinct ionization bands.

σ-Orbital Ionizations: At higher binding energies, a series of broader bands corresponding to the ionization of electrons from the C-N, C-C, and C-H σ-bonds will be observed.

Interactive Data Table: Predicted Ionization Energies

| Molecular Orbital Type | Predicted Vertical Ionization Energy (eV) | Reference Compound & Value (eV) |

| Nitrogen Lone Pair (n+) | ~8.0 - 8.5 | Tetramethylhydrazine (~8.38) |

| Nitrogen Lone Pair (n-) | ~9.0 - 9.5 | Tetramethylhydrazine |

| C-N / C-C σ Orbitals | > 10 | Alkylamines, Alkanes |

| C-H σ Orbitals | > 12 | Alkanes |

The precise values of these ionization energies, obtainable through experimental UV-PES, would provide a stringent test for quantum chemical calculations on the electronic structure of isobutyl trimethylhydrazine. This validation is critical for accurately predicting the molecule's reactivity, particularly in processes involving electron transfer.

Applications in Advanced Organic Synthesis and Material Science Precursors

Analytical Methodologies for Environmental or Industrial Process Monitoring (excluding human biological matrices)

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are paramount for the separation and sensitive detection of hydrazine (B178648) derivatives from complex matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most pertinent methods.

Gas Chromatography (GC): The analysis of alkylhydrazines by GC can be challenging due to their polarity and potential for thermal degradation. nih.gov To circumvent these issues, derivatization is a common strategy. For instance, monoalkylhydrazines can be reacted with reagents like pentafluorobenzaldehyde (B1199891) to form stable hydrazones, which are then amenable to GC analysis with sensitive electron-capture detection. zldm.ru A general approach for trace analysis of hydrazines in various matrices involves in-situ derivatization with acetone (B3395972) to form the corresponding acetone azine, which can then be analyzed by headspace GC-MS, offering excellent sensitivity with detection limits as low as 0.1 ppm. nih.gov For a compound like Hydrazine, isobutyl trimethyl-, a similar derivatization step would likely be necessary to achieve reliable and sensitive quantification, particularly in environmental samples. The use of a mass spectrometry (MS) detector provides high selectivity and allows for structural confirmation of the analyte. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers a robust alternative to GC, particularly for less volatile or thermally labile compounds. Due to the high polarity of many hydrazines, they often exhibit poor retention on standard reversed-phase columns. helixchrom.com To address this, specialized columns, such as mixed-mode cation-exchange columns, can be employed. helixchrom.com Alternatively, derivatization is a widely used technique in HPLC for the analysis of hydrazines. Reagents such as benzaldehyde (B42025) or p-tolualdehyde can be used to convert the hydrazine into a hydrazone, which can be readily detected by UV or mass spectrometry detectors. nih.govnih.gov For example, a method for the determination of 1,1-dimethylhydrazine (B165182) (UDMH) in water involves derivatization with 2-nitrobenzaldehyde (B1664092) or 4-nitrobenzaldehyde, which allows for detection limits in the low µg/L range. zldm.ru Such a derivatization strategy would be directly applicable to the analysis of Hydrazine, isobutyl trimethyl- in aqueous environmental samples or industrial process water.

Table 1: Illustrative Chromatographic Conditions for Substituted Hydrazine Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | HP-INNOWax fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com | ZORBAX Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm) zldm.ru |

| Derivatization Reagent | Acetone or ortho-phthalaldehyde nih.govnih.gov | Benzaldehyde or 2-nitrobenzaldehyde zldm.runih.gov |

| Detector | Mass Spectrometry (MS) nih.govmdpi.com | UV-Vis or Tandem Mass Spectrometry (MS/MS) zldm.runih.gov |

| Mobile Phase (for HPLC) | N/A | Acetonitrile/Ammonia (B1221849) buffer solution (pH 7) zldm.ru |

| Typical Detection Limit | ~0.1 ppm (with derivatization and headspace injection) nih.gov | ~1.5 - 3 µg/L (with derivatization) zldm.ru |

This table presents typical parameters and is for illustrative purposes. Actual conditions would need to be optimized for Hydrazine, isobutyl trimethyl-.

Spectroscopic Techniques for Process Control

Spectroscopic methods offer the potential for real-time, in-situ monitoring of chemical processes, which is highly valuable for industrial applications. Infrared (IR) and Raman spectroscopy are particularly well-suited for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the presence of specific functional groups and to track the progress of reactions involving hydrazine derivatives. The N-H and C-N stretching and bending vibrations in hydrazine and its derivatives give rise to characteristic absorption bands in the IR spectrum. doi.orgresearchgate.net For process control, attenuated total reflectance (ATR) IR probes can be inserted directly into a reaction vessel, providing continuous data on the concentration of reactants and products. For instance, in-situ IR spectroscopy has been used to study the adsorption and decomposition of hydrazine monohydrate on catalyst surfaces. researchgate.net A similar approach could be developed to monitor the synthesis or consumption of Hydrazine, isobutyl trimethyl- in an industrial reactor.

Raman Spectroscopy: Raman spectroscopy is another powerful technique for in-line process analysis. It is particularly advantageous for aqueous systems due to the weak Raman scattering of water. The technique provides a molecular fingerprint based on vibrational modes, allowing for the identification and quantification of chemical species. azom.com For enhanced sensitivity in detecting low concentrations of hydrazines, Surface-Enhanced Raman Spectroscopy (SERS) can be employed. This involves a derivatization step to form a species with a high Raman cross-section that adsorbs onto a metallic nanoparticle surface. nih.govacs.org For industrial process control, Raman probes can offer real-time monitoring of the chemical composition of a process stream, ensuring product quality and process efficiency. azom.com The vibrational spectra of substituted hydrazines, such as tetramethylhydrazine (B1201636), have been studied using Raman spectroscopy, providing a basis for the development of analytical methods for related compounds. acs.org

Table 2: Spectroscopic Monitoring Techniques for Hydrazine Derivatives

| Technique | Principle | Application in Process Control | Potential for Hydrazine, isobutyl trimethyl- |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. doi.org | In-situ monitoring of reaction progress and reactant/product concentrations using ATR probes. researchgate.net | Real-time monitoring of its synthesis or consumption in industrial processes. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. azom.com | Online analysis of chemical composition in process streams, including aqueous solutions. azom.com | In-line quality control and process optimization during its production or use. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman signal for molecules adsorbed on nanostructured metal surfaces. acs.org | Highly sensitive detection of trace contaminants or low-concentration species. | Detection of trace amounts in process streams or environmental samples after appropriate derivatization. nih.gov |

This table provides a summary of spectroscopic techniques and their applicability. Specific methods would require development for Hydrazine, isobutyl trimethyl-.

Future Research Directions and Unaddressed Challenges in Isobutyl Trimethylhydrazine Chemistry

Exploration of Uncharted Reactivity and Novel Transformation Pathways

While hydrazines are well-established precursors for a variety of chemical transformations, the specific reactivity of isobutyl trimethylhydrazine (B156840) remains largely uncharted territory. Future research will likely focus on exploring its potential in novel chemical reactions beyond its traditional use. Substituted hydrazones, for instance, have been identified as versatile intermediates in a range of reactions including sigmatropic rearrangements, ene-yne metathesis, C-H bond insertion, ylide synthesis, and cross-coupling reactions. naturalspublishing.com The exploration of analogous transformations originating from isobutyl trimethylhydrazine could lead to the discovery of new synthetic routes to complex molecules.

Furthermore, the nucleophilic nature of the nitrogen atoms in hydrazines makes them valuable in the synthesis of various heterocyclic compounds. naturalspublishing.comekb.eg Research into the cyclization reactions of isobutyl trimethylhydrazine with various electrophiles could yield novel heterocyclic structures with potentially interesting biological or material properties. The reactivity of hydrazones as surrogates for diazo groups also presents an avenue for future exploration. naturalspublishing.com

Development of Stereoselective Synthetic Methodologies

The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry. A stereoselective synthesis is a chemical reaction or sequence of reactions that preferentially produces one stereoisomer over others. iupac.org For chiral molecules like those that could be synthesized from isobutyl trimethylhydrazine, controlling stereochemistry is crucial, particularly in the context of pharmaceutical applications where different stereoisomers can have vastly different biological activities.

Future research in this area will need to focus on the development of stereoselective methods for reactions involving isobutyl trimethylhydrazine. This could involve the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction. For example, in aldol-type reactions, which are fundamental carbon-carbon bond-forming reactions, the use of chiral enolates can lead to the formation of specific diastereomers and enantiomers. youtube.com The principles of stereoselective synthesis, such as those demonstrated in the Julia-Kocienski olefination for the creation of trans-disubstituted alkenes, could be adapted to reactions involving isobutyl trimethylhydrazine to achieve high levels of stereocontrol. organic-chemistry.org

Advances in High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) is a powerful technique that allows for the rapid testing of a large number of reaction conditions in parallel. sigmaaldrich.comunchainedlabs.com This approach can significantly accelerate the discovery of new reactions and the optimization of existing ones. In the context of isobutyl trimethylhydrazine, HTS can be employed to systematically explore a wide range of catalysts, solvents, bases, and other reaction parameters to identify optimal conditions for a desired transformation. unchainedlabs.com

A typical HTS workflow for a cross-coupling reaction, for example, might involve screening a variety of palladium precatalysts and ligands in different solvent and base systems. sigmaaldrich.com This approach not only increases the efficiency of reaction development but also opens up possibilities for discovering unexpected reactivity that might be missed in a more traditional, hypothesis-driven approach. unchainedlabs.com The use of pre-weighed catalysts in microscale formats, such as catalyst-coated glass beads, further streamlines the HTS process, making it an invaluable tool for future research on isobutyl trimethylhydrazine. sigmaaldrich.com

Table 1: Illustrative High-Throughput Screening Array for a Hypothetical Reaction with Isobutyl Trimethylhydrazine

| Well | Catalyst | Ligand | Base | Solvent |

| A1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene |

| A2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane |

| B1 | Pd(OAc)₂ | SPhos | K₃PO₄ | THF |

| B2 | Pd₂(dba)₃ | Buchwald Ligand | NaOtBu | Dimethylformamide |

| ... | ... | ... | ... | ... |

Integration of Machine Learning and AI in Predictive Synthesis and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes and the design of novel synthetic routes. rjptonline.orgrsc.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. nih.gov For a compound like isobutyl trimethylhydrazine, where experimental data may be limited, ML models could be trained on data from related hydrazine (B178648) compounds to predict its reactivity, potential reaction products, and optimal reaction conditions. rjptonline.orgnih.gov

Predictive models can help chemists to prioritize experiments, reducing the time and resources spent on trial-and-error approaches. rjptonline.org For instance, a neural network model could be trained on a large database of known reactions to predict suitable catalysts, solvents, and reagents for a given transformation involving isobutyl trimethylhydrazine. nih.gov Furthermore, AI can be utilized in retrosynthetic analysis to propose novel synthetic pathways to target molecules derived from this hydrazine. rsc.org As the field of predictive chemistry advances, the use of large language models (LLMs) may also offer insights into the synthesizability of novel compounds and help in the selection of appropriate precursors. flogen.org

Table 2: Conceptual Framework for a Machine Learning Model in Predictive Synthesis

| Input Data | Machine Learning Model | Predicted Output |

| Structure of Isobutyl Trimethylhydrazine | Graph Neural Network | Predicted Reactivity Sites |

| Reactant and Reagent Structures | Transformer-based Model | Predicted Reaction Products |

| Desired Product Structure | Retrosynthesis Algorithm | Proposed Synthetic Pathway |

| Reaction Parameters (Temperature, Solvent) | Regression Model | Predicted Reaction Yield |

Scalability and Industrial Feasibility of Isobutyl Trimethylhydrazine Synthesis for Niche Applications

While fundamental research focuses on discovering new reactions and synthetic methods, the ultimate utility of a chemical compound often depends on its accessibility through a scalable and economically viable synthesis. Hydrazine and its derivatives have found a wide array of industrial applications, serving as precursors to pharmaceuticals, agrochemicals, and foaming agents for plastics. mdpi.comresearchgate.neteschemy.com

For isobutyl trimethylhydrazine, future research will need to address the challenges associated with scaling up its synthesis from the laboratory to an industrial setting. This involves optimizing reaction conditions to maximize yield and minimize waste, developing efficient purification methods, and ensuring the safety of the manufacturing process. The economic feasibility of the synthesis will also be a critical factor, as the cost of starting materials and reagents will influence its potential for commercialization in niche applications. Potential applications could be in areas where substituted hydrazines have already shown promise, such as in the development of specialized polymers or as intermediates for fine chemicals. researchgate.net

Q & A

Q. What established synthetic routes exist for isobutyl trimethyl hydrazine, and what are their critical reaction parameters?

Methodological Answer:

- Strecker Synthesis : Methyl isobutyl ketone reacts with hydrogen cyanide and hydrazine under controlled conditions to form hydrazine derivatives. Critical parameters include stoichiometric ratios (e.g., hydrazine excess) and solvent selection (e.g., 1,4-dioxane) to minimize side reactions .

- Wolff–Kishner Reduction : Hydrazine hydrate reacts with ketones (e.g., isobutyrophenone) in the presence of strong bases (e.g., LiOH) and sustainable solvents like glycerol. Optimal conditions require reflux temperatures (~100–150°C) and 24-hour reaction times .

- Radical-Mediated Peptide Modification : Alkyl hydrazines (e.g., isobutyl hydrazine) react with selenocysteine residues in peptides under copper catalysis. Yields (52–93%) depend on reaction time (1–3 hours) and avoidance of radical rearrangements (e.g., tert-butyl vs. isobutyl products) .

Q. How can spectroscopic and thermal analysis methods characterize the structure and stability of isobutyl trimethyl hydrazine?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H stretches at 3300–3500 cm⁻¹) and metal-ligand interactions in hydrazine complexes .

- NMR Analysis : Confirms regioselectivity in radical-mediated modifications (e.g., distinguishing isobutyl vs. tert-butyl adducts via <sup>1</sup>H/<sup>13</sup>C shifts) .

- Differential Thermal Analysis (DTA) : Assesses thermal stability and decomposition pathways (e.g., exothermic peaks indicating detonation risks in metal hydrazine complexes) .

Advanced Research Questions

Q. What mechanistic insights explain the role of radical intermediates in isobutyl hydrazine-mediated peptide modifications?

Methodological Answer:

- Radical Formation : Copper catalysts generate transient hydrazinyl radicals, which rapidly react with selenocysteine residues. Kinetic studies (e.g., HPLC and NMR time-course analyses) confirm minimal rearrangement (e.g., no tert-butyl formation from isobutyl radicals) due to fast reaction rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize radical intermediates, enhancing reaction efficiency. Solvent screening (e.g., 2-MeTHF vs. MIBK) reveals trade-offs between yield and environmental impact .

Q. How do nickel-based perovskite catalysts optimize hydrazine utilization in phenol-to-aniline transformations?

Methodological Answer:

- Catalytic Efficiency : LaNiO3 increases turnover frequency (TOF) by facilitating hydrazine activation. Kinetic profiling (e.g., TOF determination via GC/MS) shows optimal hydrazine ratios (0.9 mmol per 0.2 mmol phenol) and LiOH as a co-catalyst .

- Solvent Screening : Non-polar solvents (e.g., 1,4-dioxane) improve substrate diffusion to catalytic sites, while zeolites (e.g., 4A) adsorb byproducts, preventing catalyst poisoning .

Q. How can contradictions in reported isomer ratios or yields for hydrazine-derived products be resolved?

Methodological Answer:

- Case Study : In the synthesis of β-herbertenone via Huang-Minlon reduction, unspecified isomer ratios (e.g., 435 vs. 89) complicate reproducibility. Replication with strict control of hydrazine stoichiometry, base concentration (KOH), and reaction time (48–72 hours) is recommended .

- Data Validation : Cross-referencing thermal analysis (TGA/DSC) with spectroscopic data (XRD, IR) confirms product purity and identifies undocumented byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.